molecular formula C8H3BrF3NS2 B596295 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215205-88-1

4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol

Cat. No.: B596295
CAS No.: 1215205-88-1
M. Wt: 314.138
InChI Key: HAIZUSNDTLOTKR-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol (CAS 1215205-88-1) is a benzothiazole derivative of high interest in medicinal chemistry and oncology research. This compound features a bromo substituent and a trifluoromethyl group on the benzothiazole core, a scaffold recognized for its broad spectrum of pharmacological activities . Benzothiazole derivatives have demonstrated potent and selective antitumor properties against a diverse panel of cancer cell lines, including mammary, ovarian, colon, and renal cancers . The presence of the bromo atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to build more complex molecules for structure-activity relationship (SAR) studies. The trifluoromethyl group is a key motif in drug design, known to enhance metabolic stability, membrane permeability, and binding affinity . The primary research value of this compound lies in its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in developing inhibitors of tumor-associated targets. Research indicates that such substituted benzothiazoles can act as potent inhibitors of carbonic anhydrase (CA), a metalloenzyme that is a validated drug target for hypoxic tumors . Furthermore, analogues incorporating similar halogen and trifluoromethyl substitutions have shown remarkable growth inhibitory (GI50) activities in the sub-micromolar range against numerous human cancer cell lines, making this compound a valuable precursor for anticancer lead optimization programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting. For safe handling, please refer to the associated Safety Data Sheet. The recommended storage condition is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS2/c9-4-1-3(8(10,11)12)2-5-6(4)13-7(14)15-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIZUSNDTLOTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=S)N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681980
Record name 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-88-1
Record name 4-Bromo-6-(trifluoromethyl)-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 6-(Trifluoromethyl)benzo[d]thiazole-2-thiol

The precursor 6-(trifluoromethyl)benzo[d]thiazole-2-thiol is synthesized via cyclization of 2-amino-4-(trifluoromethyl)benzenethiol with carbon disulfide under alkaline conditions. Alternatively, methods adapted from similar benzothiazoles involve:

  • Thiocyanation : Treatment of 4-(trifluoromethyl)aniline with ammonium thiocyanate and bromine in acetic acid, yielding 2-amino-6-(trifluoromethyl)benzothiazole, followed by thiolation.

  • Microwave-assisted cyclization : Reducing reaction times from hours to minutes while maintaining yields >85%.

Bromination Strategies

Bromination at the 4-position is achieved using electrophilic brominating agents. Comparative data for common methods are summarized below:

Brominating Agent Solvent Temperature Yield Purity Source
N-Bromosuccinimide (NBS)Dichloromethane0–25°C78%95%
Br₂ (neat)Acetonitrile25°C65%90%
HBr/H₂O₂Water/AcOH50°C72%88%

Mechanistic Insights :

  • NBS-mediated bromination proceeds via a radical mechanism, favoring aromatic substitution at electron-rich positions.

  • Direct Br₂ bromination requires careful stoichiometry to avoid di-bromination byproducts.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., acetonitrile) enhance bromine solubility but may necessitate longer reaction times. Catalytic additives like FeCl₃ or AlCl₃ improve regioselectivity:

  • FeCl₃ (5 mol%) in dichloromethane increases yield to 82% by stabilizing the bromonium ion intermediate.

  • Microwave irradiation (150°C, 5 min) in DMAC reduces side reactions, achieving 88% yield in model benzothiazole systems.

Industrial-Scale Production

Industrial protocols emphasize safety and cost-efficiency:

  • Continuous-flow reactors enable precise control over bromine addition, minimizing hazardous exposure.

  • Automated quenching systems neutralize excess Br₂ with Na₂S₂O₃, reducing environmental impact.

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

Technique Key Observations Source
¹H NMR (CDCl₃)δ 7.85 (d, J = 8.7 Hz, H-5), 7.42 (s, H-7), 3.51 (s, SH)
LC-MS m/z 314.1 [M+H]⁺, 316.1 [M+H+2]⁺ (Br isotope pattern)
FT-IR 2560 cm⁻¹ (S-H stretch), 1130 cm⁻¹ (C-F stretch)

Purity Assessment : HPLC methods using C18 columns and acetonitrile/water gradients achieve >98% purity.

Comparative Analysis with Analogous Compounds

The bromine and trifluoromethyl groups confer distinct reactivity compared to analogs:

Compound Bromination Yield Thiol Stability Application
4-Bromo-6-(CF₃)benzothiazole-2-thiol78%ModerateAntimicrobial agents
2-Bromo-6-(CF₃)benzothiazole85%LowOrganic electronics
4-Bromo-6-(OCF₃)benzothiazole-2-thiol68%HighAnticancer research

The electron-withdrawing trifluoromethyl group deactivates the ring, necessitating stronger brominating conditions compared to methoxy-substituted analogs.

Applications in Drug Discovery

While beyond preparation scope, the compound’s utility underscores synthesis importance:

  • Antimicrobial activity : Disrupts bacterial membrane integrity at MIC 8 µg/mL.

  • Kinase inhibition : IC₅₀ of 1.2 µM against JNK3 in biochemical assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several analogs (Table 1):

Compound Name Substituents Key Structural Features Similarity Index Reference CAS/ID
4-Bromo-2-methylbenzo[d]thiazole Br (C4), CH₃ (C2) Lacks trifluoromethyl and thiol groups 0.81 [5304-21-2]
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Br (C5), CF₃ (C4), NH₂ (C2) Thiazole core with amine instead of thiol 0.82 [136411-21-7]
4-Bromo-2-(trifluoromethyl)thiazole Br (C4), CF₃ (C2) Thiazole core without benzo-fusion 0.70 [141761-77-5]
3-(Trifluoromethyl)benzo[e][1,2,4]triazines CF₃ (C3), triazine core Different heterocyclic scaffold N/A Scheme 89

Key Observations :

  • The benzo[d]thiazole core differentiates the target compound from non-fused thiazoles (e.g., [141761-77-5]).
  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl or amine substituents .

Physicochemical Properties

Critical parameters such as solubility (logS), partition coefficient (logD), and molecular refractivity were calculated for analogs (Table 2):

Compound logS (pH 7.4) logD (pH 7.4) Molecular Refractivity Melting Point (°C)
4-Bromo-6-(trifluoromethyl)-BT* -3.2 (pred.) 2.8 (pred.) 65.3 160–208
4-NPO (Reference) -1.8 1.2 58.1 N/A
Compound 7 (BT derivative) -2.9 2.5 63.7 198

*BT: Benzo[d]thiazole-2-thiol. Predicted values based on substituent effects .

Key Observations :

  • The target compound’s lower solubility (logS = -3.2) compared to 4-NPO (-1.8) may limit bioavailability but improve membrane permeability .
  • Higher logD (2.8 vs. 1.2) suggests enhanced lipophilicity, favoring interaction with hydrophobic bacterial targets .
Antimicrobial and Anti-Biofilm Effects
  • 4-NPO : Inhibits biofilm formation completely at >150 mg mL⁻¹ but has lower molecular refractivity, reducing target binding efficiency .
  • 5-Bromo-4-(trifluoromethyl)thiazol-2-amine : Shows moderate activity in fragment-based drug discovery but lacks the thiol group for covalent target interactions .

Mechanistic Insights : The trifluoromethyl and bromine groups enhance binding to bacterial quorum-sensing (QS) proteins like LasR. Molecular docking studies suggest that bulky substituents at C4 and C6 improve steric complementarity with LasR’s hydrophobic pockets .

Biological Activity

4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol is a compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, related case studies, and detailed research findings.

Chemical Structure and Properties

The compound's unique structure features a bromine atom, a trifluoromethyl group, and a thiol functionality. These structural components enhance its reactivity and influence its biological properties. The molecular formula is C8H4BrF3N2SC_8H_4BrF_3N_2S.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with bacterial membranes, potentially disrupting their integrity and inhibiting growth. The compound's effectiveness against various pathogens highlights its potential as a therapeutic agent .

  • Mechanism of Action : The compound may inhibit bacterial quorum sensing by binding to key regulatory proteins, thereby reducing virulence.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Several studies have demonstrated its ability to induce apoptosis in cancer cell lines.

  • Case Study : In vitro studies showed that the compound inhibited the proliferation of HepG2 liver cancer cells, with significant apoptosis observed at concentrations as low as 0.625μM0.625\mu M. Flow cytometry analysis indicated that treatment led to increased apoptotic cell percentages, suggesting a concentration-dependent effect on cell viability .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study Biological Activity IC50 Values (µM) Notes
Anticancer (HepG2)1.2 (SKRB-3), 48 (HepG2)Induces apoptosis
AntimicrobialNot specifiedEffective against various pathogens
Anticancer (General)Not specifiedPotential therapeutic applications

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. It serves as a building block in the synthesis of more complex organic molecules and is explored for various applications in medicine and industry. Its potential use in drug discovery is particularly noteworthy due to its diverse biological activities.

Q & A

What are the optimal synthetic routes for 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol, and how do reaction conditions influence yield and purity?

Basic:
The compound is typically synthesized via cyclization of substituted anilines with thiocyanates or bromine in weak acids. For example, 2-amino-6-bromobenzothiazole derivatives are synthesized using bromoaniline and potassium thiocyanate under controlled acidic conditions, achieving yields up to 87.1% . Key parameters include solvent choice (e.g., ethanol for reflux reactions), temperature (130°C under microwave irradiation for fused derivatives), and stoichiometric ratios of reactants .

Advanced:
Mechanistic studies reveal that bromine acts as both an oxidizing agent and electrophile, facilitating cyclization. Alternative catalysts (e.g., Cu(I) for thiolation) and solvent polarity adjustments (e.g., DMF for improved solubility of trifluoromethyl groups) can enhance regioselectivity. Contradictions in yield (e.g., 70–90% across studies) often stem from trace moisture affecting thiocyanate reactivity .

How can spectroscopic and chromatographic data resolve structural ambiguities in this compound and its derivatives?

Basic:
Standard characterization includes:

  • UV-Vis : λmax at 276.5 nm in ethanol, indicating π→π* transitions in the benzothiazole core .
  • IR : Peaks at 3325 cm<sup>-1</sup> (N–H stretch) and 1595 cm<sup>-1</sup> (C=N) confirm functional groups .
  • <sup>1</sup>H NMR : A singlet at δ 3.65 ppm (2H, NH2) and aromatic proton splitting patterns (e.g., δ 6.81 ppm, <i>J</i> = 4.6 Hz) .

Advanced:
High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR distinguish trifluoromethyl vs. bromine electronic effects on aromatic shielding. X-ray crystallography (e.g., R factor = 0.025–0.048) resolves bond-length discrepancies caused by thiol-thione tautomerism, critical for confirming sulfur hybridization .

What biological activities are associated with this compound, and how do structural modifications affect its efficacy?

Basic:
The benzothiazole scaffold exhibits anti-inflammatory, antidiabetic, and antimicrobial properties. Derivatives like 6-(4-chlorophenyl)benzo[d]thiazole-2-amine show IC50 values <10 µM in COX-2 inhibition assays .

Advanced:
Structure-activity relationship (SAR) studies highlight:

  • Trifluoromethyl groups : Enhance metabolic stability and membrane permeability via hydrophobic effects.
  • Bromine substitution : Dictates binding affinity in enzyme pockets (e.g., HIV-1 protease inhibition with Ki = 0.8 nM) .
  • Thiol vs. thione : Thiol derivatives exhibit higher redox activity but lower oral bioavailability .

How do researchers address contradictions in reported synthetic yields or spectroscopic data?

Basic:
Reproducibility issues are mitigated by:

  • Strict moisture control (e.g., molecular sieves in reactions).
  • Standardized TLC conditions (Rf = 0.68 in hexane:ethyl acetate 7:3) .

Advanced:
Advanced methods include:

  • Computational validation : DFT calculations predict NMR shifts (±0.1 ppm accuracy) to resolve tautomeric ambiguities.
  • Isotopic labeling : <sup>15</sup>N-labeled analogs clarify nitrogen hybridization in conflicting IR spectra .

What computational strategies predict the compound’s interaction with biological targets?

Basic:
Molecular docking (e.g., AutoDock Vina) models binding poses with proteins like α-glucosidase. The trifluoromethyl group shows hydrophobic contacts with active-site residues (e.g., Phe649 in HIV-1 protease) .

Advanced:
Hybrid QM/MM simulations quantify charge transfer in enzyme inhibition. For example, the thiol group’s sulfur forms a 2.8 Å hydrogen bond with His45 in α-amylase, explaining IC50 improvements by 40% vs. non-thiol analogs .

How is X-ray crystallography employed to validate the compound’s solid-state structure?

Basic:
Single-crystal X-ray diffraction confirms bond lengths (e.g., C–S = 1.74 Å) and dihedral angles (e.g., 4.87° between benzothiazole and aryl rings) .

Advanced:
Multipole refinement resolves electron-density distortions caused by bromine’s heavy-atom effect. Disorder modeling (e.g., for thione-thiol tautomers) requires occupancy factor adjustments to Rfree < 0.06 .

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